

Spectroscopic Characterization of 2-(3-Bromophenoxy)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Bromophenoxy)pyridine

CAS No.: 92545-83-0

Cat. No.: B1342912

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Introduction

2-(3-Bromophenoxy)pyridine is a halogenated aromatic ether with a molecular structure that presents interest for applications in medicinal chemistry and materials science. Its synthesis and potential as a building block in the development of novel compounds necessitate a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of the molecule's identity and purity. This guide offers an in-depth exploration of the expected spectroscopic data for **2-(3-Bromophenoxy)pyridine**, including Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and serve as a practical reference for researchers and professionals in the field. The molecular formula for **2-(3-Bromophenoxy)pyridine** is $\text{C}_{11}\text{H}_8\text{BrNO}$, and its molecular weight is 250.09 g/mol [1].

^1H Nuclear Magnetic Resonance (NMR)

Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ^1H NMR spectrum of **2-(3-Bromophenoxy)pyridine** in a suitable deuterated solvent,

such as chloroform-d (CDCl_3), would exhibit distinct signals corresponding to the eight aromatic protons.

Expected ^1H NMR Data

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6'	8.15 - 8.25	dd	~4.8, 1.8
H-4'	7.65 - 7.75	ddd	~8.2, 7.5, 1.8
H-2	7.35 - 7.45	t	~2.2
H-6	7.25 - 7.35	ddd	~8.0, 2.2, 1.0
H-4	7.15 - 7.25	t	~8.0
H-5'	7.05 - 7.15	ddd	~7.5, 4.8, 0.8
H-5	6.95 - 7.05	ddd	~8.0, 2.2, 1.0
H-3'	6.85 - 6.95	dd	~8.2, 0.8

Note: The assignments are based on the analysis of substituent effects on the chemical shifts of pyridine and bromobenzene derivatives.

Experimental Protocol for ^1H NMR Spectroscopy

A standardized protocol for acquiring high-quality ^1H NMR spectra is crucial for accurate structural elucidation.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-(3-Bromophenoxy)pyridine** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
- **Acquisition Parameters:**

- Set the spectral width to encompass the expected chemical shift range (e.g., 0-10 ppm).
- Employ a pulse angle of 30-45 degrees.
- Set the relaxation delay to at least 1-2 seconds to allow for full spin-lattice relaxation.
- Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Interpretation of the ^1H NMR Spectrum

The downfield chemical shift of the proton at the 6'-position of the pyridine ring (H-6') is attributed to the deshielding effect of the adjacent electronegative nitrogen atom. The protons on the bromophenoxy ring will exhibit splitting patterns consistent with their relative positions and coupling to neighboring protons. The meta-coupling constants will be smaller (around 2-3 Hz) compared to the ortho-coupling constants (around 7-9 Hz).

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ^{13}C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

Expected ^{13}C NMR Data

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C-2'	163 - 165
C-1	155 - 157
C-4'	139 - 141
C-6'	148 - 150
C-3	131 - 133
C-5	126 - 128
C-4	124 - 126
C-2	122.5 - 124.5
C-6	118 - 120
C-5'	117 - 119
C-3'	112 - 114

Note: These are predicted chemical shifts based on additivity rules and data from similar compounds.

Experimental Protocol for ^{13}C NMR Spectroscopy

- Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl_3) is generally required for ^{13}C NMR compared to ^1H NMR.
- Instrument Setup: Use a spectrometer with a carbon-observe probe, typically operating at a frequency of 100 MHz for a 400 MHz proton instrument.
- Acquisition Parameters:
 - Employ proton decoupling to collapse C-H coupling and improve the signal-to-noise ratio.
 - Set a wider spectral width (e.g., 0-200 ppm).

- Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis if needed, although for routine spectra, a shorter delay is often used.
- A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low sensitivity of the ^{13}C nucleus.
- Data Processing: Similar to ^1H NMR, the FID is Fourier transformed, phased, and baseline corrected. The solvent signal (CDCl_3 at 77.16 ppm) is commonly used for chemical shift referencing.

Interpretation of the ^{13}C NMR Spectrum

The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms (C-2' and C-1) are expected to be the most downfield-shifted. The carbon atom bearing the bromine (C-3) will also exhibit a distinct chemical shift. The remaining aromatic carbons will appear in the typical range of 110-150 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Expected IR Absorption Bands

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
C-H stretching (aromatic)	3000 - 3100	Medium to Weak
C=C stretching (aromatic)	1400 - 1600	Medium to Strong
C-O-C stretching (asymmetric)	1200 - 1250	Strong
C-O-C stretching (symmetric)	1000 - 1050	Medium
C-Br stretching	500 - 600	Medium to Strong
C-H out-of-plane bending	700 - 900	Strong

Experimental Protocol for IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Thin Film (if liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty sample compartment or the KBr pellet holder to subtract from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Interpretation of the IR Spectrum

The IR spectrum will be dominated by strong absorptions corresponding to the aromatic C=C stretching vibrations and the C-O-C ether linkage. The presence of the C-Br bond will be indicated by a band in the lower frequency region. The C-H out-of-plane bending bands can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum Data

Ion	m/z (Mass-to-Charge Ratio)	Interpretation
[M] ⁺	250/252	Molecular ion peak (presence of bromine isotopes ⁷⁹ Br and ⁸¹ Br in a ~1:1 ratio)
[M-Br] ⁺	171	Loss of a bromine radical
[C ₅ H ₄ NO] ⁺	94	Fragment corresponding to the pyridyloxy moiety
[C ₆ H ₄ Br] ⁺	155/157	Fragment corresponding to the bromophenyl moiety

Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization Method:** Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
- **Mass Analyzer:** A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, each offering different levels of resolution and mass accuracy.
- **Data Acquisition:** The instrument is scanned over a desired mass range to detect the parent ion and its fragment ions.

Interpretation of the Mass Spectrum

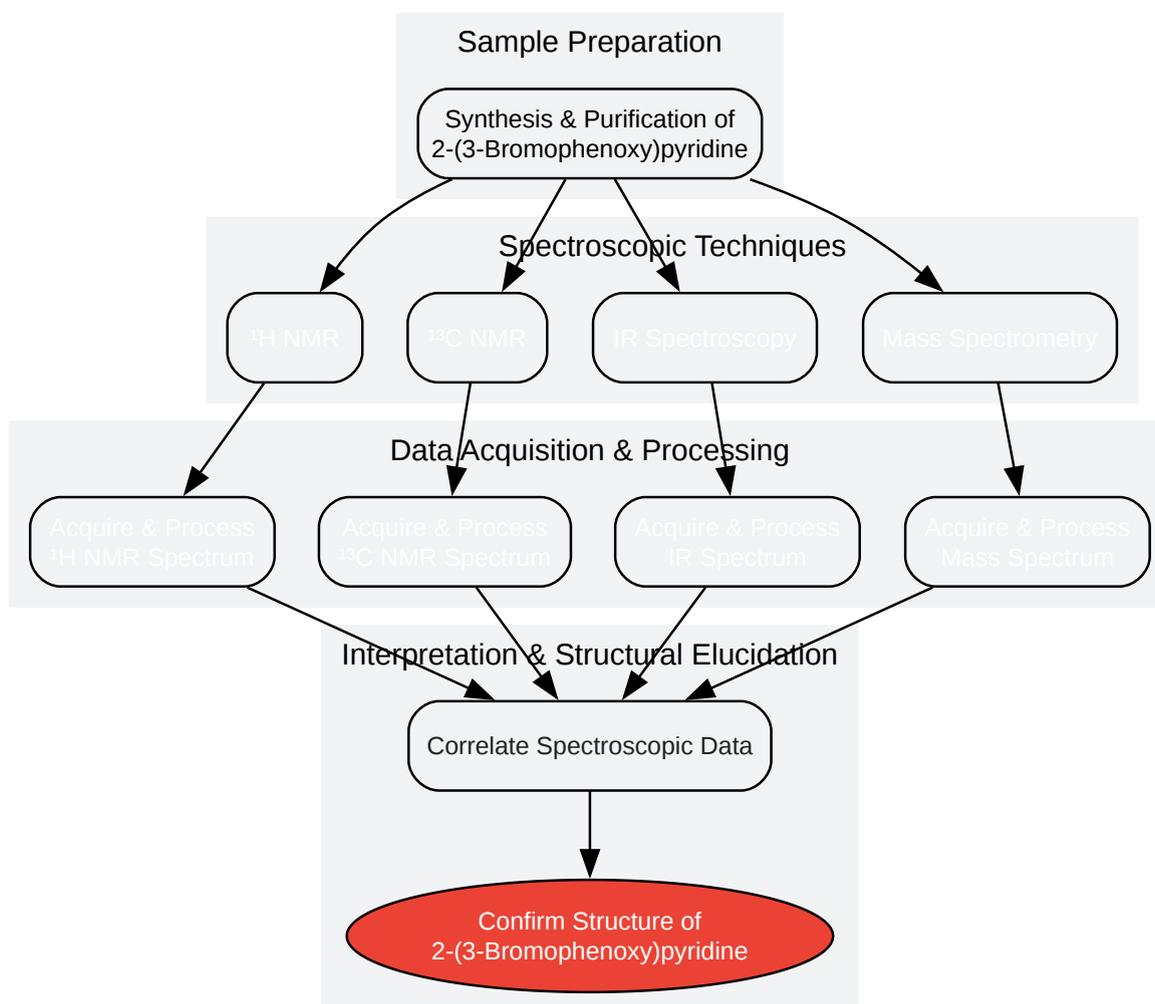
A key feature in the mass spectrum of **2-(3-Bromophenoxy)pyridine** will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.^[2] The fragmentation pattern will provide further structural information, with common losses including the bromine atom and cleavage of the ether bond. The "nitrogen rule" in mass spectrometry

states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[3] Since **2-(3-Bromophenoxy)pyridine** contains one nitrogen atom and one bromine atom (which has an odd mass number for its most abundant isotope), the molecular ion will have an even mass, which is an exception to the simple nitrogen rule due to the presence of the halogen.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **2-(3-Bromophenoxy)pyridine**.

Workflow for Spectroscopic Analysis of 2-(3-Bromophenoxy)pyridine



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Caption: A flowchart illustrating the key stages in the spectroscopic characterization of **2-(3-Bromophenoxy)pyridine**.

Conclusion

The comprehensive spectroscopic analysis of **2-(3-Bromophenoxy)pyridine**, employing ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. The expected data and standardized protocols detailed in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this and related compounds. Adherence to these methodologies ensures the generation of high-quality, reproducible data, which is fundamental to scientific integrity and the advancement of chemical research.

References

- Chemistry LibreTexts. (2014, August 6). Mass Spectrometry. Retrieved from [[Link](#)]
- Bansal, R. K. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [[Link](#)]

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Sources

- 1. [scbt.com](https://www.scbt.com) [[scbt.com](https://www.scbt.com)]
- 2. [m.youtube.com](https://www.youtube.com) [[m.youtube.com](https://www.youtube.com)]
- 3. chem.libretexts.org [chem.libretexts.org]
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